2-Butylcyclooct-2-en-1-one
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Overview
Description
2-Butylcyclooct-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It features a cyclooctane ring with a butyl group and a ketone functional group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclooct-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the use of palladium-catalyzed reactions can facilitate the formation of the cyclooctane ring . Additionally, the Birch reduction method, which involves the reduction of aromatic compounds using lithium or sodium in liquid ammonia, can be employed to synthesize cycloalkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation and dehydrogenation reactions are often used in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclooct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Butylcyclooct-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butylcyclooct-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
5-Butylcyclooct-1-ene: This compound has a similar structure but lacks the ketone functional group.
Cyclooctanone: Another related compound, cyclooctanone, features a cyclooctane ring with a ketone group but without the butyl substituent.
Uniqueness
2-Butylcyclooct-2-en-1-one is unique due to the presence of both a butyl group and a ketone functional group on the cyclooctane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61214-18-4 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-butylcyclooct-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-8-11-9-6-4-5-7-10-12(11)13/h9H,2-8,10H2,1H3 |
InChI Key |
RCFQBTHKYZVLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCCCC1=O |
Origin of Product |
United States |
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